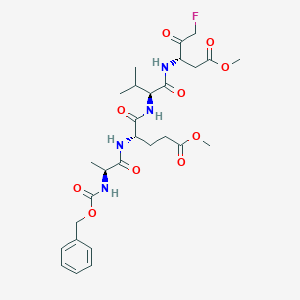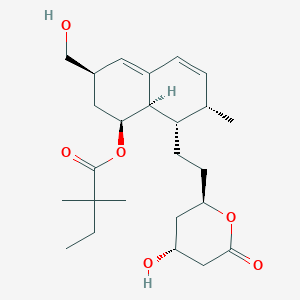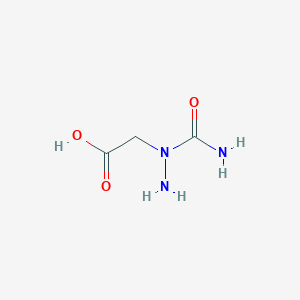
2-氯-4-羟基苯甲醛
概述
描述
2-Chloro-4-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H5ClO2 . It has an average mass of 156.566 Da and a monoisotopic mass of 155.997803 Da . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
N-Thioamide thiosemicarbazone derivatives of 2-chloro-4-hydroxy-benzaldehyde have been prepared . Another method involves the reaction of phenol with chloroform, which gives isomeric hydroxy benzal chlorides. Hydrolysis of the C-Cl bonds gives the aldehyde .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-hydroxybenzaldehyde consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a formyl group .Chemical Reactions Analysis
N-Thioamide thiosemicarbazone derivatives of 2-chloro-4-hydroxy-benzaldehyde have been prepared . The pK values for acid dissociation of 2-chloro-4-hydroxybenzaldehyde have been evaluated .Physical And Chemical Properties Analysis
2-Chloro-4-hydroxybenzaldehyde has a molecular weight of 156.566 . More detailed physical and chemical properties are not available in the retrieved sources.科学研究应用
Organic Synthesis
2-Chloro-4-hydroxybenzaldehyde is a valuable intermediate in organic synthesis. Its molecular structure, which includes both chloro and hydroxy groups attached to a benzaldehyde moiety, makes it a versatile precursor for synthesizing a wide range of organic compounds. It is particularly useful in the synthesis of heterocyclic compounds, where it can undergo various reactions such as condensation, substitution, and ring formation .
Pharmaceuticals
In the pharmaceutical industry, this compound serves as a crucial intermediate for the synthesis of active pharmaceutical ingredients (APIs). Its reactivity allows for the construction of complex molecules that are essential for creating drugs with specific therapeutic effects. It is involved in the synthesis of compounds that exhibit a range of biological activities, potentially leading to the development of new medications .
Agrochemicals
The agrochemical sector utilizes 2-Chloro-4-hydroxybenzaldehyde for producing pesticides and herbicides. Its chemical properties enable it to be incorporated into molecules that can interact with biological systems in pests, disrupting their growth or reproductive cycles. This helps in the management of crop diseases and pest infestations, contributing to increased agricultural productivity .
Dyestuff
This compound finds applications in the dyestuff industry as well. It can be used to create dyes and pigments that have specific properties, such as lightfastness and resistance to various chemicals. These dyes are important for textile, paint, and printing industries, where color quality and stability are paramount .
Research and Development
In research settings, 2-Chloro-4-hydroxybenzaldehyde is often used in the study of chemical reactions and mechanisms. It serves as a model compound for understanding the behavior of similar molecules under various conditions. Researchers can study its reactivity patterns to gain insights into more complex chemical systems .
Industrial Applications
Beyond the laboratory, 2-Chloro-4-hydroxybenzaldehyde has industrial uses as well. It can be a starting material for the synthesis of materials that require specific aromatic aldehyde functionalities. Its role in the production of polymers, resins, and other industrial chemicals is significant due to its reactive aldehyde group .
安全和危害
作用机制
Target of Action
It is known that this compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Mode of Action
It is known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Pharmacokinetics
It is soluble in organic solvents , which may influence its absorption and distribution in biological systems.
Result of Action
Given its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals , it is likely that its effects are largely dependent on the specific compounds it helps to synthesize.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-hydroxybenzaldehyde. It is air-sensitive and should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It is stable under recommended storage conditions but should be kept away from strong oxidizing agents .
属性
IUPAC Name |
2-chloro-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOMCILMBYEGLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901216 | |
| Record name | 2-Chloro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10901216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-hydroxybenzaldehyde | |
CAS RN |
56962-11-9, 94650-94-9 | |
| Record name | 2-Chloro-4-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56962-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, chloro-4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094650949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10901216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-chloro-4-hydroxybenzaldehyde in the synthesis of 7,8-didemethyl-8-hydroxy-5-deazariboflavin?
A1: 2-Chloro-4-hydroxybenzaldehyde serves as a crucial building block in the multi-step synthesis of 7,8-didemethyl-8-hydroxy-5-deazariboflavin. [] It reacts with bis-isopropylidene protected D-ribose, another key component, through a series of transformations. This ultimately leads to the formation of the target compound, highlighting the importance of 2-chloro-4-hydroxybenzaldehyde's specific chemical structure and reactivity in this synthetic route.
Q2: Are there any alternative synthetic routes to 7,8-didemethyl-8-hydroxy-5-deazariboflavin that utilize different starting materials?
A2: While the provided research highlights the use of 2-chloro-4-hydroxybenzaldehyde, previous syntheses may have employed different starting materials and synthetic strategies. [] Exploring alternative routes is a common practice in synthetic chemistry to optimize yield, purity, or cost-effectiveness. Further research into the chemical literature would be necessary to identify and compare such alternative approaches.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B146998.png)








